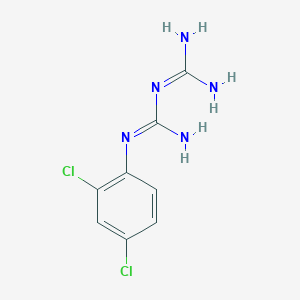
Dibenzofuran, dibromopentachloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzofuran, dibromopentachloro-: is a halogenated derivative of dibenzofuran, a tricyclic aromatic compound consisting of two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzofuran, dibromopentachloro- typically involves the halogenation of dibenzofuran. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the selective bromination and chlorination of the dibenzofuran molecule.
Industrial Production Methods: Industrial production of dibenzofuran, dibromopentachloro- may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalytic systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Dibenzofuran, dibromopentachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzofuran derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less halogenated dibenzofuran derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibenzofuran carboxylic acids, while reduction can produce less halogenated dibenzofurans.
Scientific Research Applications
Chemistry: Dibenzofuran, dibromopentachloro- is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the development of novel materials with specific properties.
Biology and Medicine: Research into the biological activity of halogenated dibenzofurans has shown potential applications in drug development. These compounds may exhibit antimicrobial and anticancer properties, making them valuable in medicinal chemistry.
Industry: In industrial applications, dibenzofuran, dibromopentachloro- is used in the production of flame retardants and other specialty chemicals. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of dibenzofuran, dibromopentachloro- involves its interaction with molecular targets in biological systems. The halogen atoms in the compound can form strong bonds with specific enzymes or receptors, leading to changes in their activity. This interaction can disrupt normal cellular processes, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Polychlorinated dibenzo-p-dioxin: Similar in structure but with oxygen atoms replacing some of the carbon atoms in the furan ring.
Polychlorinated biphenyls: Consist of two benzene rings connected by a single bond, with chlorine atoms attached.
Carbazole: Contains a nitrogen atom in place of the oxygen atom in the furan ring.
Uniqueness: Dibenzofuran, dibromopentachloro- is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
dibenzofuran;dibromide;pentachloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O.2BrH.5ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;;/h1-8H;7*1H/p-7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSZSFVZUVXFMG-UHFFFAOYSA-G |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Br-].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2Cl5O-7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107207-45-4 |
Source


|
| Record name | Dibenzofuran, dibromopentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107207454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
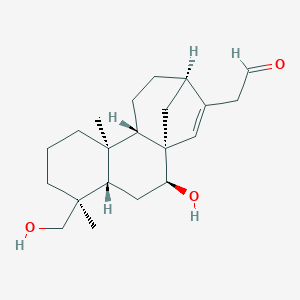
![[[2-(1,3-Dichloro-1,1,3,3-Tetrafluoro-2-Hydroxy-Propan-2-ylCyclohexylidene]Amino]Thiourea](/img/structure/B33997.png)

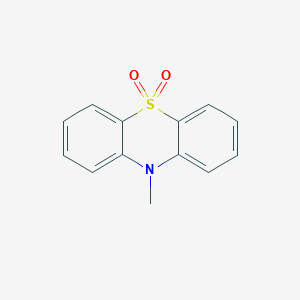
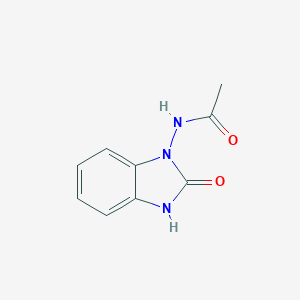
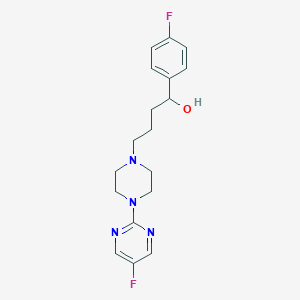
![2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine](/img/structure/B34008.png)

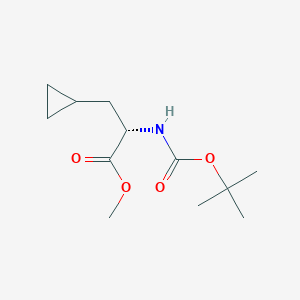
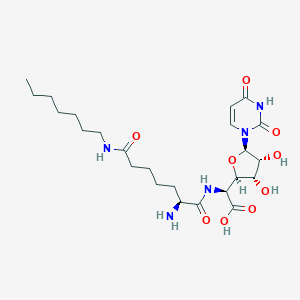
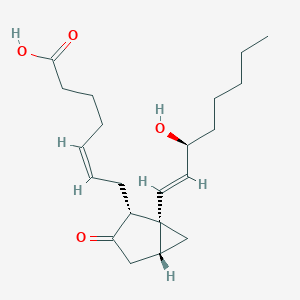
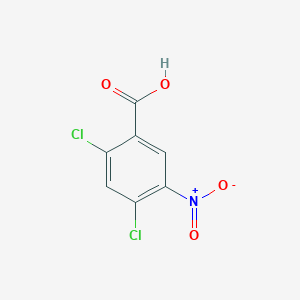
![7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol](/img/structure/B34019.png)
